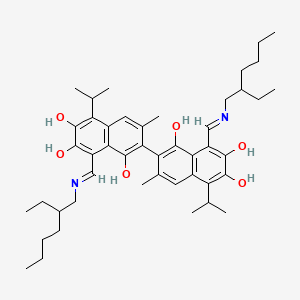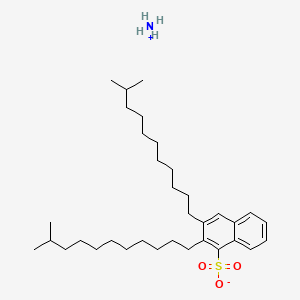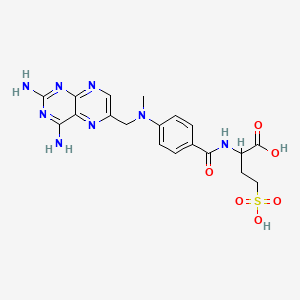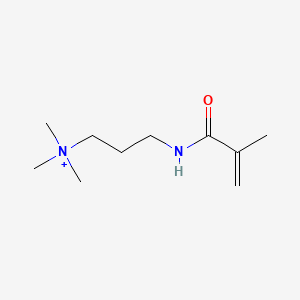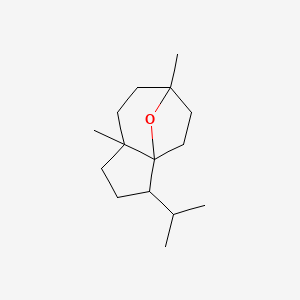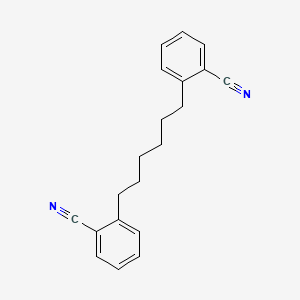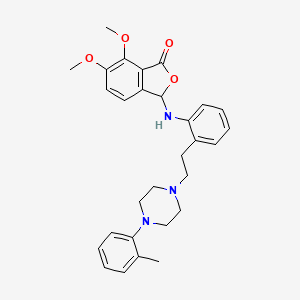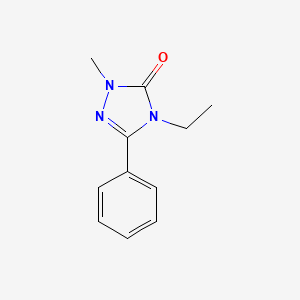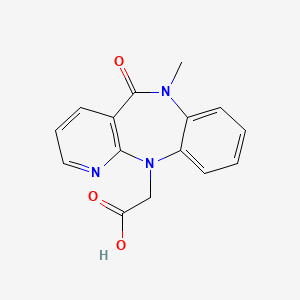
Benzamide, N-(2-(1-benzimidazolyl)ethyl)-3,4,5-trimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, N-(2-(1-benzimidazolyl)ethyl)-3,4,5-trimethoxy- is a complex organic compound that features a benzimidazole moiety linked to a benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-(1-benzimidazolyl)ethyl)-3,4,5-trimethoxy- typically involves the alkylation of benzimidazole with an appropriate benzamide derivative. One common method includes the reaction of 1H-benzimidazole with phenacyl bromides, followed by reduction of the carbonyl group to yield the desired product . The reaction conditions often involve the use of solvents like ethanol and may require heating under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of eco-friendly methods, such as microwave and ultrasound-assisted reactions, is also explored to enhance efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, N-(2-(1-benzimidazolyl)ethyl)-3,4,5-trimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dichloromethane, and other organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction typically results in the formation of alcohols or amines .
Applications De Recherche Scientifique
Benzamide, N-(2-(1-benzimidazolyl)ethyl)-3,4,5-trimethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antifungal and antibacterial agent.
Mécanisme D'action
The mechanism of action of Benzamide, N-(2-(1-benzimidazolyl)ethyl)-3,4,5-trimethoxy- involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making it effective as an antimicrobial or anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-phenacylbenzimidazoles: These compounds share a similar benzimidazole structure and are known for their antifungal properties.
1-Benzimidazolyl-1-benztriazolylmethane: Another benzimidazole derivative with applications in medicinal chemistry.
Uniqueness
Benzamide, N-(2-(1-benzimidazolyl)ethyl)-3,4,5-trimethoxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trimethoxybenzamide structure enhances its solubility and reactivity, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
22261-47-8 |
|---|---|
Formule moléculaire |
C19H21N3O4 |
Poids moléculaire |
355.4 g/mol |
Nom IUPAC |
N-[2-(benzimidazol-1-yl)ethyl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C19H21N3O4/c1-24-16-10-13(11-17(25-2)18(16)26-3)19(23)20-8-9-22-12-21-14-6-4-5-7-15(14)22/h4-7,10-12H,8-9H2,1-3H3,(H,20,23) |
Clé InChI |
FOXHBVLXEIALNP-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCN2C=NC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





